molecular formula C25H15ClN9Na3O12S3 B14801623 Hydrogen 4-5-4-chloro-6-(4-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-sulphonatophenylazo-4,5-dihydro-5-ox o-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate (sodium salt)

Hydrogen 4-5-4-chloro-6-(4-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-sulphonatophenylazo-4,5-dihydro-5-ox o-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate (sodium salt)

Cat. No.: B14801623
M. Wt: 834.1 g/mol
InChI Key: LRSKGDUMNPFUKU-UHFFFAOYSA-K
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Description

Hydrogen 4-5-4-chloro-6-(4-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-sulphonatophenylazo-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate (sodium salt) is a polyfunctional azo compound featuring a hybrid triazine-pyrazole backbone with multiple sulphonate groups. The sodium counterion enhances its water solubility, making it suitable for applications in dyeing, catalysis, or as a surfactant. Its structure integrates:

  • Azo linkage (–N=N–), enabling chromophoric properties.
  • Triazine ring, which confers thermal stability and reactivity for further functionalization.
  • Sulphonato groups (–SO₃⁻Na⁺), ensuring hydrophilicity and ionic character.

Properties

Molecular Formula

C25H15ClN9Na3O12S3

Molecular Weight

834.1 g/mol

IUPAC Name

trisodium;2-[[3-carboxy-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]-4-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonate

InChI

InChI=1S/C25H18ClN9O12S3.3Na/c26-23-29-24(27-12-1-6-15(7-2-12)48(39,40)41)31-25(30-23)28-13-3-10-18(50(45,46)47)17(11-13)32-33-19-20(22(37)38)34-35(21(19)36)14-4-8-16(9-5-14)49(42,43)44;;;/h1-11,19H,(H,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,27,28,29,30,31);;;/q;3*+1/p-3

InChI Key

LRSKGDUMNPFUKU-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4C(=NN(C4=O)C5=CC=C(C=C5)S(=O)(=O)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparison
Compound Core Structure Key Functional Groups Ionic Character Synthesis Method
Target Compound Triazine-pyrazole azo hybrid Azo, sulphonato, carboxylate High (sodium salt) Likely multi-step condensation
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione Triazole-thione Phenylsulfonyl, difluorophenyl Non-ionic Reflux in NaOH, acid precipitation
1-(3,5-Difluorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile Triazole-pyrazole hybrid Fluorobenzyl, nitrile Non-ionic Cu-catalyzed azide-alkyne cycloaddition
3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile Triazole-pyrazole hybrid Nitrile, phenyl Non-ionic Click chemistry (CuSO₄/Na ascorbate)

Key Observations :

  • Ionicity: The target compound’s sulphonato groups distinguish it from non-ionic analogues (e.g., nitrile/fluorobenzyl derivatives), enhancing aqueous solubility for industrial applications.
  • Synthesis : Unlike Cu-catalyzed "click" reactions used for triazole-pyrazole hybrids , the target likely requires sulfonation and azo-coupling steps, reflecting higher synthetic complexity.
Physical and Spectroscopic Properties
Property Target Compound 1-(3,5-Difluorobenzyl)-3-(4-phenyltriazolyl)pyrazole 3-(4-Phenyltriazolyl)pyrazole-4-carbonitrile
Melting Point Not reported (predicted >250°C due to ionic nature) Oil (liquid at RT) 198.2°C
Solubility High in water (sodium salt) Soluble in organic solvents (e.g., CH₂Cl₂) Low in water; soluble in DMSO/CHCl₃
NMR Shifts δ 8.39 (s, 1H), 5.37 (s, 2H) δ 14.28 (s, 1H), 9.21 (s, 1H)
IR Peaks Predicted: ~1180 cm⁻¹ (S=O stretch) 2238 cm⁻¹ (C≡N), 1625 cm⁻¹ (C=N) 2242 cm⁻¹ (C≡N), 1561 cm⁻¹ (C=N)

Key Observations :

  • The sodium salt’s ionic structure likely increases thermal stability compared to non-ionic analogues.
  • Sulphonato groups dominate IR spectra (S=O stretches), whereas nitrile-containing analogues show distinct C≡N peaks .

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